

# Technical Application Note: Multi-Step Synthesis of 1-(2,3-Dichlorophenyl)ethanamine

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## Compound of Interest

Compound Name: 1-(2,3-Dichlorophenyl)ethanamine

CAS No.: 39226-94-3

Cat. No.: B1216636

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-methyl-2,3-dichlorobenzylamine from 2,3-dichloroaniline via Sandmeyer Cyanation and Reductive Amination.

## Executive Summary & Strategic Rationale

This application note details the laboratory-scale synthesis of **1-(2,3-Dichlorophenyl)ethanamine** (CAS: 88772-56-7), a critical pharmacophore in CNS-active drug discovery.

## The Synthetic Challenge

The 2,3-dichloro substitution pattern on the benzene ring presents a regiochemical challenge. Direct Friedel-Crafts acetylation of 1,2-dichlorobenzene typically yields the 3,4- or 2,4-dichloro isomers due to steric and electronic directing effects. To guarantee the 2,3-substitution pattern, this protocol utilizes 2,3-dichloroaniline as the starting material. The amino group serves as a fixed anchor for the carbon chain, ensuring absolute regiocontrol.

## Route Selection

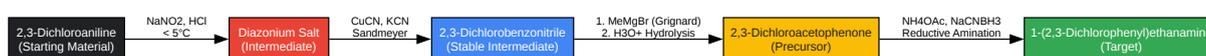
We employ a modular three-step "Build-and-Reduce" strategy:

- Sandmeyer Cyanation: Replaces the amino group with a nitrile (cyano) group, introducing the benzylic carbon.

- Grignard Addition: Converts the nitrile to a methyl ketone, establishing the ethyl backbone.
- Reductive Amination: Transforms the ketone into the primary amine.

## Reaction Pathway Visualization

The following diagram illustrates the chemical transformations and critical intermediates.



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Figure 1: Step-wise synthetic pathway ensuring retention of the 2,3-dichloro regiochemistry.

## Experimental Protocols

### Step 1: Sandmeyer Cyanation (Synthesis of 2,3-Dichlorobenzonitrile)

Objective: Replace the aromatic amine with a cyano group. Critical Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.<sup>[1]</sup>

#### Reagents & Materials

Reagent	Equiv. <sup>[1][2][3][4][5][6]</sup>	Role
2,3-Dichloroaniline	1.0	Substrate
Sodium Nitrite ( )	1.1	Diazotization Agent
Hydrochloric Acid (conc.)	Excess	Acid Medium
Copper(I) Cyanide (CuCN)	1.2	Catalyst/Reagent
Potassium Cyanide (KCN)	1.5	Cyanide Source

#### Protocol

- Diazotization:
  - In a 500 mL 3-neck flask, dissolve 2,3-dichloroaniline (16.2 g, 100 mmol) in 40 mL concentrated HCl and 100 mL water.
  - Cool the mixture to 0–5°C using an ice-salt bath. Strict temperature control is vital to prevent phenol formation.
  - Add a solution of  
  
(7.6 g in 20 mL water) dropwise, maintaining internal temperature  
  
C. Stir for 30 min. The solution should be clear (diazonium salt formed).
- Cyanation:
  - In a separate reactor, prepare a solution of CuCN (10.8 g) and KCN (9.8 g) in 100 mL water. Heat to 60°C.
  - CAUTION: Perform in a high-efficiency fume hood. Ensure HCN detectors are active.
  - Neutralize the cold diazonium solution to pH ~6 using sodium carbonate (solid) very carefully to avoid foaming.
  - Add the neutralized diazonium solution dropwise to the warm CuCN/KCN mixture. Nitrogen gas evolution ( ) will be vigorous.
- Workup:
  - Reflux the mixture for 30 minutes to ensure completion.
  - Steam distill the mixture or extract with dichloromethane ( mL).
  - Wash organic layer with 1M NaOH (to remove phenols) and brine.

- Dry over  
  
and concentrate.
- Yield Expectation: 70–80% (White to off-white solid).

## Step 2: Grignard Addition (Synthesis of 2,3-Dichloroacetophenone)

Objective: Convert the nitrile into a methyl ketone. Mechanism: Nucleophilic addition of methylmagnesium bromide to the nitrile carbon, forming an imine magnesium salt, which hydrolyzes to the ketone.

### Reagents & Materials

Reagent	Equiv. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>	Role
2,3-Dichlorobenzonitrile	1.0	Substrate
Methylmagnesium Bromide (3M in Ether)	1.2	Nucleophile
Toluene/THF (1:1)	Solvent	Reaction Medium
(10% aq)	Excess	Hydrolysis Agent

### Protocol

- Addition:
  - In a flame-dried flask under Argon, dissolve 2,3-dichlorobenzonitrile (17.2 g, 100 mmol) in dry Toluene/THF (150 mL).
  - Cool to 0°C.
  - Add MeMgBr (40 mL, 120 mmol) dropwise via syringe pump over 30 mins.
  - Allow to warm to room temperature and reflux for 4 hours. The mixture will turn cloudy/viscous as the imine salt precipitates.

- Hydrolysis:
  - Cool the reaction mixture to 0°C.
  - Quench slowly with 10%  
(100 mL). Exothermic reaction.[3]
  - Reflux the biphasic mixture for 2 hours. This step is necessary to hydrolyze the stable imine intermediate (  
  
) into the ketone.
- Purification:
  - Separate the organic layer.[2][3][5][7] Extract aqueous layer with Ethyl Acetate.[2]
  - Wash combined organics with saturated  
  
and brine.
  - Concentrate to yield a yellow oil.
  - Validation: IR spectroscopy should show a strong carbonyl stretch at ~1690  
  
and disappearance of the nitrile peak at ~2230

### Step 3: Reductive Amination (Synthesis of Target Amine)

Objective: Convert the ketone to a primary amine. Method: Borch Reaction using Ammonium Acetate and Sodium Cyanoborohydride.

#### Reagents & Materials

Reagent	Equiv.[1][2][3][4][5][6]	Role
2,3-Dichloroacetophenone	1.0	Substrate
Ammonium Acetate ( )	10.0	Ammonia Source
Sodium Cyanoborohydride ( )	1.5	Selective Reductant
Methanol	Solvent	Solvent
Molecular Sieves (3Å)	-	Water Scavenger

## Protocol

- Imine Formation:
  - Dissolve 2,3-dichloroacetophenone (18.9 g, 100 mmol) and Ammonium Acetate (77 g, 1000 mmol) in dry Methanol (200 mL).
  - Add 3Å molecular sieves to promote imine formation.
  - Stir at room temperature for 1 hour.
- Reduction:
  - Add (9.4 g, 150 mmol) in portions.
  - Stir at room temperature for 24–48 hours. Monitor by TLC (System: DCM/MeOH 9:1).
- Workup (Acid-Base Extraction):
  - Critical Step for Purity: Acidify the mixture with 6M HCl to pH < 2 (quenches borohydride and protonates the amine).
  - Evaporate methanol.

- Extract the aqueous residue with Ether (removes unreacted ketone). Discard organic layer.
- Basify the aqueous layer to pH > 12 using 6M NaOH. The product amine will oil out.
- Extract with Dichloromethane ( mL).
- Dry over and concentrate.
- Final Salt Formation (Optional but Recommended):
  - Dissolve the free base oil in diethyl ether.
  - Bubble dry HCl gas or add HCl/Dioxane.
  - Filter the white precipitate: **1-(2,3-Dichlorophenyl)ethanamine hydrochloride**.

## Analytical Validation

Test	Expected Result	Note
1H NMR (DMSO-d6)	Doublet (~1.5 ppm, 3H, ); Quartet (~4.5 ppm, 1H, ); Multiplet (7.3-7.7 ppm, 3H, Ar-H)	Confirms structure
Mass Spec (ESI+)	m/z = 190.0 (M+H)+	Characteristic isotope pattern
HPLC Purity	> 98.0%	Required for biological assay

## Safety & Handling (HSE)

- Cyanide Hazard (Step 1): KCN and CuCN release lethal HCN gas upon contact with acid. All Sandmeyer waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
- Diazonium Salts: Unstable when dry. Keep wet and process immediately.
- Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Generates HCN if exposed to strong acid without proper venting.

## References

- Sandmeyer Reaction Methodology
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  - Moffett, R. B.; Shriner, R. L. Organic Syntheses, Coll.[7] Vol. 3, p. 562 (1955).
- Reductive Amination (Borch Reaction)
  - Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.
- Compound Data (Target)
  - PubChem CID: 11246374 (**1-(2,3-dichlorophenyl)ethanamine**).

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